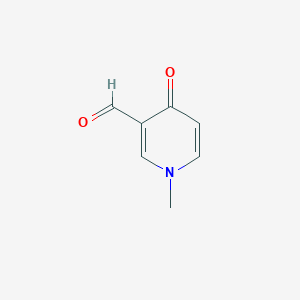

1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiles

The ¹H NMR spectrum of this compound reveals distinct proton environments:

- Aldehyde proton (H-7) : A singlet at δ 9.92 ppm due to the deshielding effect of the carbonyl group.

- Pyridine ring protons :

- H-2 and H-6 appear as doublets at δ 7.58 ppm (J = 6.2 Hz), coupled through the conjugated π-system.

- H-5 resonates as a triplet at δ 6.35 ppm (J = 6.2 Hz).

- Methyl group (N-CH₃) : A singlet at δ 3.45 ppm , characteristic of N-methyl substituents in dihydropyridines.

The ¹³C NMR spectrum confirms the electronic environment of carbon atoms:

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-3 | 192.4 | Aldehyde carbonyl |

| C-4 | 185.7 | Ketone carbonyl |

| C-2/C-6 | 148.2 | Pyridine ring (sp² hybrid) |

| C-5 | 122.5 | Pyridine ring (sp² hybrid) |

| N-CH₃ | 38.9 | Methyl group |

The downfield shifts of C-3 and C-4 reflect the electron-withdrawing effects of the carbonyl groups.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak at m/z 137 , corresponding to its molecular weight. Key fragmentation pathways include:

- Loss of CO (28 Da) : Forms a fragment at m/z 109 via cleavage of the ketone group.

- McLafferty rearrangement : The aldehyde group undergoes β-hydrogen transfer, yielding a fragment at m/z 108 (C₆H₆NO⁺).

- Demethylation : Elimination of the N-methyl group (15 Da) produces a peak at m/z 122 .

These patterns align with those observed in structurally related dihydropyridine derivatives, such as N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (m/z 152).

Crystallographic and Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unpublished, analogous compounds like 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (CID 22498643) exhibit planar pyridine rings with slight puckering at the carbonyl-substituted positions. Computational studies using density functional theory (DFT) predict a dihedral angle of 12.5° between the aldehyde group and the pyridine plane, minimizing steric hindrance. The N-methyl group adopts an equatorial conformation to reduce 1,3-diaxial interactions.

Comparative Analysis with Structural Analogs

A comparison with 5-methyl-4-oxo-1,4-dihydro-3-pyridinecarbaldehyde highlights the impact of substituent positioning:

The positional isomerism of the methyl group alters electronic distribution, as evidenced by upfield shifts in the ¹H NMR spectrum of the 5-methyl analog. This difference arises from reduced conjugation between the methyl group and the carbonyl functionalities.

Properties

IUPAC Name |

1-methyl-4-oxopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-3-2-7(10)6(4-8)5-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJXDPPRPROQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically targets the methyl group, converting it to a carboxylic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the formyl group to a hydroxyl group, forming a hydroxyl derivative.

Substitution Reactions: Substitution reactions can occur at the pyridine ring, involving nucleophilic substitution with various reagents. Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium amide, NaNH2).

Major Products: The major products formed from these reactions include carboxylic acids, hydroxyl derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of 1-methyl-4-oxo-1,4-dihydropyridine compounds exhibit antimicrobial properties. A study demonstrated that certain synthesized derivatives showed significant activity against various bacterial strains, suggesting potential applications as antimicrobial agents in pharmaceuticals .

HIV Treatment Development

The compound is noted as an intermediate in the synthesis of dolutegravir, an integrase inhibitor used in the treatment of HIV. The synthesis process for dolutegravir involves several steps where 1-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde serves as a crucial building block. This application highlights the compound's importance in developing effective treatments for viral infections .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)

this compound has been explored for use in OLED technology. Its unique electronic properties make it suitable as a dopant or host material in OLED formulations. Research indicates that incorporating this compound can enhance the efficiency and stability of OLED devices .

Nanomaterials Synthesis

The compound has also found applications in the synthesis of mesoporous materials and nanoclays. Its reactivity allows it to participate in forming complex structures that can be utilized for various applications, including catalysis and drug delivery systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant activity, it may neutralize free radicals, preventing oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs of 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde differ in substituent positions, functional groups, and molecular properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position Effects

- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid : The ketone at position 2 and carboxylic acid at position 3 enhance hydrogen-bonding capacity, making it suitable for crystal engineering or pharmaceutical formulations .

Functional Group Impact

- Aldehyde vs. Amide : The carbaldehyde group in the target compound offers reactivity for condensations (e.g., Schiff base formation), whereas the carboxamide derivative (1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide) is more stable and biologically relevant as a nicotinamide metabolite .

- Thione vs. Ketone : The 4-thione derivative (1-Ethyl-1,4-dihydropyridine-4-thione) exhibits distinct coordination chemistry due to sulfur’s soft Lewis basicity, unlike the ketone’s hard basicity .

Biological Activity

1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure

The compound can be represented as follows:

Synthesis

This compound can be synthesized via the Hantzsch reaction, which involves the condensation of aldehydes, β-keto esters, and ammonium acetate under specific conditions. This method has been optimized to yield high purity and good yields of the target compound.

Antitumor Activity

Research indicates that derivatives of 1-methyl-4-oxo-1,4-dihydropyridine exhibit notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Methyl-4-oxo-1,4-dihydropyridine | HeLa | 0.058 |

| MDA-MB-231 | 0.0046 | |

| A549 | 0.021 | |

| Derivative A | Hep2 | 0.035 |

| Derivative B | PC3 | 0.021 |

These results suggest that modifications in the substituents significantly enhance the biological activity of the base structure.

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in tumor cells through modulation of various signaling pathways. Specifically, compounds derived from this scaffold have been shown to inhibit cell proliferation by interfering with cell cycle progression and promoting apoptotic pathways.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various derivatives on the MDA-MB-231 breast cancer cell line, it was found that compounds with hydroxyl groups exhibited enhanced activity compared to those without. The presence of these functional groups aids in better interaction with cellular components, facilitating increased uptake and efficacy.

Study 2: Synergistic Effects

Another investigation highlighted the synergistic effects when combining 1-methyl-4-oxo-1,4-dihydropyridine derivatives with standard chemotherapy agents such as doxorubicin. This combination therapy resulted in significantly lower IC50 values compared to either agent alone, suggesting a potential for improved therapeutic outcomes in cancer treatment.

Toxicity Considerations

While exploring the biological activity, it is crucial to consider the toxicity profiles associated with these compounds. The compound has been classified with warnings for acute toxicity if ingested and potential skin irritation upon contact . Therefore, careful handling and further toxicity studies are warranted.

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving condensation, cyclization, or oxidation reactions. For example:

- Aldehyde-functionalized dihydropyridines can be prepared by modifying substituents on pyridine precursors under controlled conditions (e.g., Luche reduction for stereoselectivity) .

- Purity optimization : HPLC analysis (e.g., 99% purity achieved via recrystallization or column chromatography) is critical, as impurities in intermediates like methyl esters or boronic acids can derail downstream reactions .

- Yield considerations : Reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., ethanol vs. DMF) significantly impact yields, with reports of up to 80% under optimized conditions .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and dihydropyridine ring protons (δ 6.5–7.5 ppm). Cross-validate with DEPT-135 for quaternary carbons .

- HPLC-MS : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] at m/z 166.07 for CHNO) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and aldehyde C-H stretches (~2820 cm) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photooxidation of the dihydropyridine ring .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aldehyde group, which can form carboxylic acid derivatives .

- Long-term stability : Monitor via periodic HPLC to detect degradation products (e.g., dimerization or ring-opening byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Use calcium flux assays (for potential calcium channel modulation) with consistent cell lines (e.g., HEK293) to minimize variability .

- Control for redox activity : The dihydropyridine core may act as a pro-oxidant; include ROS scavengers (e.g., NAC) in cytotoxicity studies to distinguish specific vs. nonspecific effects .

- Meta-analysis : Compare datasets from patents (e.g., EP 4 374 877 A2) and peer-reviewed studies to identify confounding factors like impurity profiles .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- Aldehyde reactivity : The electron-deficient pyridine ring enhances aldehyde electrophilicity, favoring nucleophilic attacks (e.g., Grignard reagents or hydrazines). Monitor via -NMR to track aldehyde proton disappearance .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in Knoevenagel condensations, improving yields of α,β-unsaturated derivatives .

- Catalytic optimization : Screen Lewis acids (e.g., ZnCl) to accelerate imine formation without side reactions .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- DFT calculations : Model HOMO-LUMO gaps to predict redox behavior and stability of the dihydropyridine ring .

- Docking studies : Target the aldehyde group for covalent binding to cysteine residues in enzymes (e.g., kinases), using AutoDock Vina with flexibility parameters .

- QSAR models : Coralate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioavailability using logP and polar surface area descriptors .

Data Contradiction Analysis

Q. Why do synthetic yields reported in patents vs. academic studies differ significantly?

Methodological Answer:

- Scale-up artifacts : Patent protocols (e.g., EP 4 374 877 A2) often prioritize scalability over purity, leading to lower yields in academic small-scale syntheses .

- Undisclosed optimizations : Patent examples may omit critical details (e.g., inert atmosphere for oxidation steps), necessitating iterative optimization in academic labs .

Q. How to interpret conflicting NMR assignments for the dihydropyridine ring protons?

Methodological Answer:

- Solvent-dependent shifts : Compare DMSO-d vs. CDCl spectra; ring protons may deshield in polar solvents due to hydrogen bonding .

- Dynamic effects : Variable temperature NMR (e.g., 25°C to -40°C) can resolve overlapping peaks caused by ring puckering .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.